molecular formula C10H14ClNO B3022527 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1073968-65-6

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B3022527
CAS No.: 1073968-65-6
M. Wt: 199.68
InChI Key: ZYPZRSQXPBLALH-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 1073968-65-6) is a heterocyclic organic compound with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . It belongs to the tetrahydroquinoline class, characterized by a partially hydrogenated quinoline backbone substituted with a methoxy group at the 5-position. The compound is typically stored under inert atmospheric conditions at room temperature .

Its hazard profile includes acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335), necessitating careful handling .

Properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-6-2-5-9-8(10)4-3-7-11-9;/h2,5-6,11H,3-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPZRSQXPBLALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672177
Record name 5-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30389-37-8
Record name 5-Methoxy-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the hydrogenation of 5-methoxyquinoline using a palladium catalyst under high pressure . The reaction conditions often require a solvent such as ethanol or methanol and a hydrogen source.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation in large reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has shown potential as an antitumor agent and is being studied for its ability to modulate neurotransmitter systems. Its structural similarity to other neuroactive compounds makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Activities

  • Neuroprotective Effects : Research indicates that tetrahydroquinoline derivatives may exhibit neuroprotective properties against oxidative stress and neuronal apoptosis.
  • Antimicrobial Activity : Some studies have suggested that this compound possesses antimicrobial properties against various pathogens .
  • Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions .

Organic Synthesis

In organic chemistry, this compound serves as a precursor for synthesizing more complex organic molecules and natural product analogs. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows for the introduction of functional groups that can modify its biological activity .

Neurodegenerative Disease Research

A notable study explored the effects of tetrahydroquinoline derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds could significantly reduce cell death and improve cell viability through mechanisms involving antioxidant activity and modulation of apoptotic pathways .

Antitumor Activity Assessment

Another research project evaluated the antitumor properties of this compound in various cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis in cancer cells through caspase activation pathways .

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The methoxy group at the 5-position distinguishes this compound from other tetrahydroquinoline derivatives. Key analogues include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Methoxy-1,2,3,4-tetrahydroquinoline HCl 5-OCH₃ C₁₀H₁₄ClNO 199.68 Catalytic asymmetric synthesis , anticancer SAR studies
5-Ethyl-1,2,3,4-tetrahydroquinoline HCl 5-C₂H₅ C₁₁H₁₆ClN 197.70 Higher lipophilicity; structural studies (CID 67962495)
5-Chloro-1,2,3,4-tetrahydroquinoline HCl 5-Cl C₉H₁₁Cl₂N 204.06 Antimicrobial potential (CAS 90562-33-7)
7-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl 7-OCH₃ (isoquinoline) C₁₀H₁₄ClNO 199.68 Distinct ring system; used in neuropharmacology (CAS 1745-05-7)

Key Observations :

  • Substituent Effects : The 5-methoxy group enhances electron density, influencing reactivity in cyclization reactions . Chloro or ethyl substituents increase steric bulk and alter solubility .
  • Stability : The hydrochloride salt form improves stability compared to free bases (e.g., 5-methoxy free base oxidizes in air ).
Anticancer Potential
  • 5-Methoxy Derivative : Demonstrated moderate anticancer activity in preliminary assays. SAR studies suggest that deprotection of the methoxy group to a hydroxyl (5-hydroxy analogue) could enhance potency .
  • 5-Chloro Derivative: Shows broader antimicrobial activity, with lower cytotoxicity in non-cancerous cells compared to methoxy analogues .

Commercial Availability

  • 5-Methoxy-1,2,3,4-tetrahydroquinoline HCl: Temporarily out of stock (2024 data) but available from CymitQuimica at €25–697 per gram .
  • 5-Chloro and 7-Methoxy Analogues : Typically in stock, with lower pricing (e.g., 5-chloro at $50–200 per gram) .

Biological Activity

5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds recognized for their varied biological effects. These compounds are known to interact with numerous biological targets, leading to significant pharmacological activities against various diseases.

Target Interactions

The biological activity of 5-methoxy-THIQ is primarily attributed to its interaction with specific receptors and enzymes involved in neurotransmission and cellular signaling pathways. It has been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Biochemical Pathways

Research indicates that THIQ derivatives can influence multiple biochemical pathways. They have been observed to affect cell signaling pathways related to neuroprotection and apoptosis in various cell types .

Biological Activities

This compound exhibits a range of biological activities:

  • Neuroprotective Effects : The compound demonstrates potential neuroprotective properties that may benefit conditions such as Alzheimer's disease and Parkinson's disease by modulating neuroinflammatory responses .
  • Antitumor Activity : Studies have shown that THIQ derivatives can inhibit the proliferation of cancer cells. For instance, one study reported that certain THIQ analogs exhibited growth inhibition in human breast cancer cells at concentrations as low as 2.1 μM .
  • Antimicrobial Properties : THIQ compounds have been evaluated for their antibacterial activities against various pathogens. Some derivatives have shown promising results against bacterial strains resistant to conventional antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies on 5-methoxy-THIQ indicate that the presence and position of the methoxy group significantly influence its biological activity. Variations in substitution patterns lead to differences in potency and selectivity towards specific biological targets .

Substituent Biological Activity IC50 (μM)
No methoxyInactive>100
2'-methoxyModerate anti-proliferative activity8.4
3'-methoxyHigh anti-proliferative activity2.1
4'-methoxyLow anti-proliferative activity12.0

Case Studies

  • Neurodegenerative Disorders : A study highlighted the potential of THIQ derivatives in mitigating neurodegeneration by reducing oxidative stress markers in neuronal cell lines . This suggests a mechanism where these compounds could protect against neuronal death.
  • Cancer Research : In vitro studies demonstrated that 5-methoxy-THIQ significantly inhibited the growth of several cancer cell lines compared to control groups. Notably, it was more effective than some established chemotherapeutic agents .
  • Antimicrobial Efficacy : Research has documented the effectiveness of various THIQ derivatives against resistant bacterial strains, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-methoxyquinoline precursors or cyclization of appropriately substituted intermediates. Optimization involves adjusting catalysts (e.g., palladium or platinum for hydrogenation), solvent polarity (methanol or ethanol), and reaction temperature (40–80°C) to minimize side products like over-reduced analogs. Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tetrahydroquinoline ring system and methoxy group placement. Mass spectrometry (ESI-TOF) validates molecular weight (C₁₀H₁₄ClNO), while IR spectroscopy identifies N–H stretching (2500–3000 cm⁻¹) and aromatic C–H bending (700–900 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to prevent inhalation of fine powders. Wear nitrile gloves and safety goggles to avoid skin/eye contact. Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid). Quantify decomposition products (e.g., demethylated analogs) using LC-MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Q. What in vitro models are suitable for studying the neuropharmacological activity of this compound?

  • Methodological Answer : Use primary neuronal cultures or SH-SY5Y cell lines to evaluate dopamine receptor modulation. Measure cAMP levels (ELISA) or calcium influx (Fluo-4 AM dye) post-treatment. For neuroprotection assays, induce oxidative stress with H₂O₂ and assess viability via MTT reduction. Compare potency to reference compounds like tetrahydroisoquinoline derivatives .

Q. How can HPLC parameters be optimized to quantify this compound in biological matrices?

  • Methodological Answer : Use a reversed-phase C8 column with a gradient of 0.1% formic acid in water and acetonitrile (flow rate: 0.5 mL/min). Detect at 254 nm for UV absorption. Validate the method for linearity (1–100 µg/mL), recovery (>90%), and LOQ (0.1 µg/mL). Pre-treat plasma samples with protein precipitation (acetonitrile) to reduce matrix interference .

Q. What strategies resolve stereoisomers or tautomers of this compound?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases can separate enantiomers. For tautomer identification, perform variable-temperature NMR (VT-NMR) to observe proton exchange dynamics. Computational modeling (DFT) predicts energy barriers between tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
5-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

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